Triethanolamine thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethanolamine thiocyanate is an organic compound that combines the properties of triethanolamine and thiocyanate. Triethanolamine is a versatile compound used in various industrial applications due to its ability to act as a surfactant, emulsifier, and pH adjuster. Thiocyanate, on the other hand, is known for its role in various chemical reactions, particularly in the formation of coordination complexes. The combination of these two compounds results in a unique chemical entity with diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethanolamine thiocyanate can be synthesized through the reaction of triethanolamine with thiocyanic acid or its salts, such as ammonium thiocyanate. The reaction typically occurs in an aqueous medium and may require heating to facilitate the formation of the desired product. The general reaction can be represented as follows:
N(CH2CH2OH)3+HSCN→N(CH2CH2OH)3SCN+H2O
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where triethanolamine and thiocyanic acid or its salts are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the product. The resulting compound is then purified through processes such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Triethanolamine thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form different sulfur-containing compounds.
Substitution: The thiocyanate group can participate in substitution reactions, where it is replaced by other nucleophiles.
Complexation: this compound can form coordination complexes with metal ions, which are useful in various catalytic and industrial processes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides), and metal salts (e.g., copper sulfate). The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the thiocyanate group can yield sulfonic acids, while substitution reactions can produce various thiocyanate derivatives.
Scientific Research Applications
Triethanolamine thiocyanate has a wide range of applications in scientific research, including:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory agent.
Industry: It is used in the formulation of various industrial products, such as corrosion inhibitors, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of triethanolamine thiocyanate involves its ability to form coordination complexes with metal ions. The triethanolamine moiety acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This complexation enhances the reactivity of the metal ions, facilitating various chemical reactions. The thiocyanate group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: A versatile compound used in various industrial applications, known for its ability to act as a surfactant, emulsifier, and pH adjuster.
Thiocyanate: Known for its role in various chemical reactions, particularly in the formation of coordination complexes.
Diethanolamine thiocyanate: Similar to triethanolamine thiocyanate but with two ethanolamine groups instead of three.
Uniqueness
This compound is unique due to its combination of triethanolamine and thiocyanate properties. This dual functionality allows it to participate in a wide range of chemical reactions and form stable coordination complexes with metal ions. Its versatility makes it valuable in various scientific research and industrial applications.
Properties
CAS No. |
7048-26-2 |
---|---|
Molecular Formula |
C6H15NO3.CHNS C7H16N2O3S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;thiocyanic acid |
InChI |
InChI=1S/C6H15NO3.CHNS/c8-4-1-7(2-5-9)3-6-10;2-1-3/h8-10H,1-6H2;3H |
InChI Key |
VTKGGWOFETWPBG-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C(#N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.